molecular formula C10H19ClN2O B7890452 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride

Cat. No. B7890452
M. Wt: 218.72 g/mol
InChI Key: NMKHSQHHAFEVRR-UHFFFAOYSA-N
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Patent
US08802670B2

Procedure details

To a solution of 4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester in dichloromethane was added 2M hydrogen chloride in ether (1.78 ml). The reaction mixture was stirred at room temperature for 6 hours. The solvents were removed in vacuo to yield 1-Piperidin-4-ylmethyl-pyrrolidin-2-one hydrochloride salt.
Name
4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.78 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][N:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:21]>ClCCl.CCOCC>[ClH:21].[NH:8]1[CH2:9][CH2:10][CH:11]([CH2:14][N:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])[CH2:12][CH2:13]1 |f:4.5|

Inputs

Step One
Name
4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CN1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
1.78 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)CN1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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